2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as TPAC, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Molecular Structure Analysis
The molecular structure of TPAC includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .
Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives, including the compound , have been studied for their potential as anticancer agents . The thiophene moiety is a common feature in many pharmacologically active molecules, and its incorporation into new compounds is a significant area of research. The ability of thiophene derivatives to act on various biological pathways makes them promising candidates for developing new cancer therapies.
Organic Electronics: Semiconductors
The thiophene ring is a crucial component in the development of organic semiconductors . Its structural properties contribute to the conductivity and stability of organic electronic devices. Research into thiophene-based compounds like 2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid can lead to advancements in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Corrosion Inhibitors
In the field of industrial chemistry and material science, thiophene derivatives serve as effective corrosion inhibitors . The compound’s ability to form protective layers on metal surfaces is valuable for extending the life of various industrial materials.
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene-based compounds exhibit anti-inflammatory properties, which are beneficial in treating conditions like arthritis . The structural flexibility of thiophene allows for the design of molecules that can interact with inflammatory pathways, offering potential for new anti-inflammatory drugs.
Chemical Biology: PROTAC Degraders
The compound has applications in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders . These are bifunctional molecules that can target specific proteins for degradation, a novel approach in treating diseases where protein dysregulation is a factor.
Anesthetic Agents: Dental Anesthesia
Thiophene derivatives are used in the formulation of anesthetic agents, such as articaine, which is a dental anesthetic in Europe . The compound’s structural analogs may offer new pathways for developing more effective and safer anesthetics.
Antimicrobial Activity: Antibacterial and Antifungal Agents
Research has shown that thiophene derivatives can have potent antimicrobial effects, making them candidates for developing new antibacterial and antifungal agents . The ability to disrupt microbial cell processes is key to their effectiveness.
Synthesis of Heterocycles: Advanced Synthetic Methods
The compound is used in advanced synthetic methods for creating new thiophene derivatives . Techniques like heterocyclization allow chemists to synthesize a wide range of thiophene-based compounds with diverse properties and applications.
Future Directions
Piperidine derivatives, including TPAC, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . .
Mode of action
The mode of action would depend on the specific targets of the compound. Piperidine derivatives can interact with a variety of targets, but the exact interactions would need to be determined experimentally .
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of biochemical processes .
properties
IUPAC Name |
2-[1-(thiophene-3-carbonyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(15)7-9-1-4-13(5-2-9)12(16)10-3-6-17-8-10/h3,6,8-9H,1-2,4-5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWAXCFWQDKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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